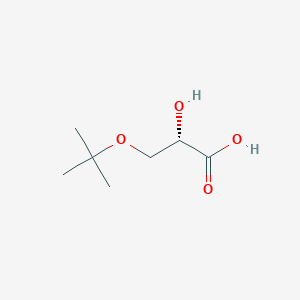

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid

Übersicht

Beschreibung

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a tert-butoxy group and a hydroxy group attached to a propanoic acid backbone. It is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid typically involves the esterification of a suitable precursor followed by hydrolysis. One common method includes the reaction of tert-butyl alcohol with a suitable acid chloride or anhydride under acidic conditions to form the tert-butyl ester. This ester is then hydrolyzed under basic conditions to yield the desired hydroxy acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions using tert-butyl alcohol and an appropriate acid derivative. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is often employed as an intermediate in the production of various drugs, particularly those requiring specific stereochemistry for biological activity.

- Complex Molecules : Its chiral center allows for controlled synthesis of complex molecules, which can be critical for applications in medicinal chemistry.

Table 1: Synthetic Routes for this compound

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Esterification with tert-butyl alcohol | Acid chloride or anhydride | Varies |

| Hydrolysis of tert-butyl ester | Basic conditions | High |

| Oxidation of hydroxy group | Potassium permanganate | Moderate |

Biological Applications

In biological research, this compound is utilized for:

- Enzyme Mechanism Studies : It acts as a substrate in biochemical assays to study enzyme kinetics and mechanisms.

- Interaction Studies : Preliminary studies indicate potential interactions with specific enzymes and receptors, suggesting its utility in pharmacological research.

Medicinal Applications

This compound is increasingly recognized for its role in drug development:

- Chiral Drug Synthesis : Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in developing effective pharmaceuticals.

- Antitumor Properties : Research has indicated that derivatives of this compound may exhibit antitumor activity, making it a candidate for further investigation in oncology.

Industrial Applications

The compound also finds use in various industrial processes:

- Production of Polymers and Resins : Its unique chemical properties make it suitable for producing specialty chemicals used in manufacturing.

- Chemical Intermediates : It serves as an intermediate in the synthesis of other industrial chemicals, enhancing its versatility.

Case Studies

-

Enzyme Inhibition Studies :

A study demonstrated that this compound can inhibit carboxypeptidase A, showcasing its potential as a biochemical tool for studying enzyme inhibition mechanisms . -

Antitumor Activity Investigation :

Research published in the Journal of Organic Chemistry highlighted the use of this compound derivatives in synthesizing chiral carbohydrate derivatives with potential antitumor properties .

Wirkmechanismus

The mechanism by which (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, while the tert-butoxy group provides steric hindrance and influences the compound’s reactivity. These interactions can affect various biochemical pathways and processes, making the compound useful in a range of applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- tert-Butyl hydroperoxide

- Potassium tert-butoxide

Uniqueness

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical properties and reactivity patterns, making it valuable in various synthetic and industrial applications. The presence of the tert-butoxy group also provides steric protection, which can influence the compound’s behavior in chemical reactions.

Biologische Aktivität

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is a chiral compound notable for its unique structure, which includes a tert-butoxy group and a hydroxy group attached to a propanoic acid backbone. This compound has garnered attention in the field of organic chemistry and potential biological applications due to its stereochemistry and functional groups.

- Molecular Formula : CHO

- Molecular Weight : Approximately 162.19 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : Around 290.7 °C at 760 mmHg

The presence of the tert-butoxy group contributes to the compound's stability through steric hindrance, influencing its reactivity and interactions with biological systems.

Synthesis and Derivatives

Several synthetic routes are available for producing this compound, including methods that utilize chiral starting materials. This compound can serve as a precursor for synthesizing various biologically active derivatives, which may exhibit different pharmacological properties .

Enzyme Interactions

Preliminary studies suggest that this compound may interact favorably with certain enzymes and receptors, although comprehensive interaction profiles are still required to fully understand its biological implications. For instance, its structural similarity to other compounds allows it to potentially modulate enzyme activities, which could have therapeutic applications.

Case Studies and Research Findings

- Antitumor Properties : Research published in the Journal of Organic Chemistry indicates that derivatives of this compound can be synthesized to explore their antitumor properties. This study highlights the compound's potential in cancer therapy through its ability to interact with cellular pathways involved in tumor growth.

- Inhibition Studies : A study examining the inhibition of carboxypeptidase A demonstrated that compounds structurally related to this compound can effectively inhibit enzymatic activity, suggesting potential applications in drug design targeting specific enzymes involved in metabolic processes .

Comparative Analysis

The following table summarizes the unique features of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid | Enantiomer with opposite configuration | Different biological activity profile |

| tert-Butyl 3-hydroxypropionate | Lacks carboxylic acid functionality | More hydrophobic, less polar |

| 2-Hydroxypropanoic acid | Simple structure without tert-butoxy group | More polar, higher solubility in water |

This comparative analysis emphasizes how this compound stands out due to its specific stereochemistry and functional groups that impart distinct chemical properties and potential biological activities not found in similar compounds.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and interactions within complex biological systems will be crucial for determining its viability as a therapeutic agent.

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMIPPITFFHKFG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.